Ethyl 2-bromo-3-hydroxy-4-methylpentanoate
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Overview
Description
Ethyl 2-bromo-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C8H15BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a hydroxyl group, and an ethyl ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxy-4-methylpentanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of ethyl 2-hydroxy-3-amino-4-methylpentanoate
Oxidation: Formation of ethyl 2-bromo-3-oxo-4-methylpentanoate
Reduction: Formation of ethyl 2-bromo-3-hydroxy-4-methylpentanol
Scientific Research Applications
Ethyl 2-bromo-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to potential modulation of their activity.
Comparison with Similar Compounds
Ethyl 2-bromo-3-hydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-4-methylpentanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-bromo-4-methylpentanoate: Lacks the hydroxyl group, affecting its oxidation and reduction behavior.
Ethyl 2-hydroxy-3-methylpentanoate: Has a different substitution pattern, leading to variations in reactivity and applications.
Properties
CAS No. |
62317-37-7 |
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Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
ethyl 2-bromo-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C8H15BrO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4H2,1-3H3 |
InChI Key |
KGZXLYNKCXIKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)O)Br |
Origin of Product |
United States |
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